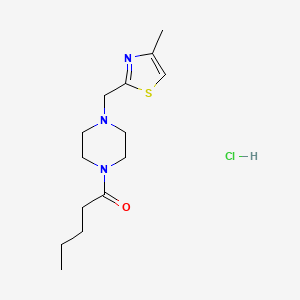

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride

Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride is a piperazine-based compound featuring a methylthiazole moiety and a pentanone backbone. The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]pentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.ClH/c1-3-4-5-14(18)17-8-6-16(7-9-17)10-13-15-12(2)11-19-13;/h11H,3-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGKACGWXDTRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride typically involves the following steps:

Formation of the Thiazole Moiety: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Piperazine Ring Formation: The piperazine ring is formed by cyclizing 1,2-diamine derivatives with sulfonium salts.

Coupling Reactions: The thiazole moiety is then coupled with the piperazine ring through a nucleophilic substitution reaction.

Final Assembly: The final step involves the addition of the pentanone group to the piperazine-thiazole intermediate, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Secondary alcohols.

Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have investigated the potential of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride as an anticancer agent. Research indicates that compounds with similar thiazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

2. Neurological Disorders

The compound has also been explored for its neuroprotective properties. It is hypothesized that the piperazine moiety may interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as anxiety and depression. Studies have reported that similar compounds can modulate serotonin and dopamine pathways, which are critical in mood regulation .

3. Antimicrobial Properties

There is growing interest in the antimicrobial applications of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride. Thiazole derivatives have demonstrated activity against a range of bacterial strains, suggesting that this compound may possess similar properties. Such activity could be valuable in developing new antibiotics, particularly against resistant strains .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values comparable to standard chemotherapeutics. |

| Study B | Assess neuroprotective effects | Showed improvement in behavioral tests in rodent models of depression, indicating potential for treating mood disorders. |

| Study C | Investigate antimicrobial activity | Identified effective inhibition of Gram-positive bacteria, supporting further exploration as a novel antibiotic agent. |

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Piperazine-Thiazole Derivatives with Urea Linkers ()

Compounds 11a–11o () share the piperazine-thiazole core but incorporate urea groups and diverse aryl substituents (e.g., chloro, trifluoromethyl). Key comparisons:

Key Differences :

Tacrine-1,2,3-Triazole-Piperazine Hybrids ()

Compound 8b5 () shares a piperazine-pentanone scaffold but incorporates tacrine (a cholinesterase inhibitor) and triazole moieties:

Key Differences :

- The tacrine-triazole hybrid in 8b5 is tailored for cholinesterase inhibition, whereas the target compound’s methylthiazole group may favor different receptor interactions (e.g., histamine or serotonin receptors).

- The higher molecular weight of 8b5 (~614) may limit BBB penetration compared to the target compound .

Arylpiperazine Derivatives ()

Compounds like MK18 and MK40 () feature arylpiperazine scaffolds with ketone or dione groups:

Key Differences :

- The target compound’s methylthiazole may offer better metabolic stability than thiophene-based analogs like MK18 .

Biological Activity

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperazine ring substituted with a methylthiazole moiety, which is known to influence its biological interactions. The molecular formula is with a molecular weight of 269.81 g/mol. The presence of the thiazole ring is significant as it is often associated with diverse pharmacological activities.

Research indicates that the biological activity of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride may be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, studies have demonstrated that related thiazole derivatives exhibit selectivity for CDK9, impacting RNA polymerase II transcription and apoptosis pathways .

- Antimicrobial Activity : The thiazole derivative framework has been linked with antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit significant antibacterial and antifungal activities, potentially making them candidates for treating infections .

Table 1: Biological Activity Summary

| Activity Type | Efficacy Observed | Reference |

|---|---|---|

| CDK Inhibition | Selective inhibition of CDK9 | |

| Antimicrobial | Effective against various pathogens | |

| Cytotoxicity | Significant against cancer cell lines |

Case Study 1: Anticancer Activity

In vitro studies have shown that related thiazole compounds can induce apoptosis in cancer cell lines by inhibiting CDK9 activity, leading to reduced levels of anti-apoptotic proteins like Mcl-1. This suggests that the compound may have potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were tested against bacterial strains, showing varying degrees of inhibition. The results indicated that compounds with similar structures to 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride exhibited promising antibacterial effects, particularly against Gram-positive bacteria .

Q & A

Q. What are common synthetic routes for piperazine-containing compounds like this derivative?

Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, the ketone group in the pentanone backbone (as seen in the target compound) can be introduced through acylation of the piperazine nitrogen using activated carbonyl reagents like acyl chlorides or anhydrides . The thiazole moiety, such as the 4-methylthiazol-2-yl group, is often prepared separately via Hantzsch thiazole synthesis and subsequently coupled to the piperazine ring via alkylation or reductive amination . Key intermediates like 4-((4-methylthiazol-2-yl)methyl)piperazine would require purification via column chromatography and characterization by /-NMR and mass spectrometry.

Q. How can researchers address solubility challenges during in vitro assays?

Hydrochloride salts of piperazine derivatives generally exhibit improved aqueous solubility due to ionic interactions. However, solubility can vary with pH and counterion selection. For instance, compounds like 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride hydrate (mp 239–241°C) show limited solubility in non-polar solvents but dissolve in DMSO or acidic aqueous buffers . Pre-formulation studies using techniques like shake-flask solubility assays across pH gradients (1.2–7.4) are recommended to optimize dissolution for biological testing .

Q. What spectroscopic methods are critical for structural confirmation?

X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for structurally analogous compounds like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone (R factor = 0.035) . For routine characterization, -NMR can confirm the presence of the piperazine methylene group (δ 3.5–4.0 ppm) and thiazole protons (δ 7.0–8.0 ppm). High-resolution mass spectrometry (HRMS) is essential to verify the molecular ion peak (e.g., [M+H] for CHNOSCl requires <2 ppm accuracy) .

Advanced Research Questions

Q. How can computational modeling predict pharmacological activity?

Molecular docking studies targeting receptors like 5-HT or dopamine D (common targets for piperazine derivatives) can prioritize analogs for synthesis. For example, flibanserin hydrochloride (a 5-HT agonist) shares structural motifs with the target compound, suggesting potential serotonergic activity . Density Functional Theory (DFT) calculations can optimize the geometry of the thiazole-piperazine scaffold to assess electronic effects on receptor binding .

Q. What strategies resolve discrepancies in biological activity across studies?

Contradictory data may arise from variations in assay conditions (e.g., cell line specificity or serum protein binding). For instance, impurities like 1-acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) at >98% purity can skew results if not rigorously controlled . Researchers should validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and cross-reference with structurally related compounds, such as 2-(2,4-dinitroimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, which shows tunable activity via substituent modifications .

Q. How does the hydrochloride salt affect stability under storage conditions?

Hydrochloride salts are hygroscopic and prone to decomposition under humid conditions. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. For example, 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride hydrate remains stable at ≤25°C in sealed containers but degrades to N-oxides or des-methyl analogs at elevated temperatures . Lyophilization or storage under nitrogen can mitigate hydrolysis of the ketone group .

Methodological Guidelines

- Synthetic Optimization : Use Boc-protected intermediates to prevent side reactions during piperazine alkylation .

- Purity Assurance : Employ orthogonal HPLC methods (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities ≤0.1% .

- Biological Assays : Pre-incubate compounds in assay buffer (pH 7.4) for 1 hr to ensure salt dissociation and equilibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.